molecular formula C9H19ClN4O3 B13775384 H-Ala-Ala-Ala-NH2 . HCl

H-Ala-Ala-Ala-NH2 . HCl

Cat. No.: B13775384
M. Wt: 266.72 g/mol
InChI Key: WQHVMNMHHBTOOW-YCLXABBFSA-N
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Description

H-Ala-Ala-Ala-NH2 . HCl, also known as H-Ala-Ala-Ala-NH2 hydrochloride, is a tripeptide compound consisting of three alanine residues linked together with an amide group at the C-terminus and a hydrochloride salt. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-NH2 . HCl typically involves the stepwise coupling of alanine residues. The process begins with the protection of the amino group of alanine, followed by the coupling of the protected alanine with another alanine residue using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the amino group and the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support after synthesis is complete .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Ala-NH2 . HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Scientific Research Applications

H-Ala-Ala-Ala-NH2 . HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Ala-Ala-NH2 . HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Ala-NH2 . HCl: A dipeptide with similar properties but shorter chain length.

    H-Ala-Gly-NH2 . HCl: Another dipeptide with glycine instead of alanine.

    H-Ala-Ala-Ala-OH: A tripeptide without the amide group at the C-terminus.

Uniqueness

H-Ala-Ala-Ala-NH2 . HCl is unique due to its tripeptide structure with an amide group, which provides stability and specific reactivity. This makes it particularly useful in peptide synthesis and as a model compound in research .

Properties

Molecular Formula

C9H19ClN4O3

Molecular Weight

266.72 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C9H18N4O3.ClH/c1-4(10)8(15)13-6(3)9(16)12-5(2)7(11)14;/h4-6H,10H2,1-3H3,(H2,11,14)(H,12,16)(H,13,15);1H/t4-,5-,6-;/m0./s1

InChI Key

WQHVMNMHHBTOOW-YCLXABBFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N.Cl

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)N)N.Cl

Origin of Product

United States

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